molecular formula C8H6N2O2 B1470575 3-(Furan-3-yl)-1h-pyrazole-4-carbaldehyde CAS No. 908271-42-1

3-(Furan-3-yl)-1h-pyrazole-4-carbaldehyde

Cat. No. B1470575
CAS RN: 908271-42-1
M. Wt: 162.15 g/mol
InChI Key: VCKZENKAXFRCMC-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .


Molecular Structure Analysis

The molecular structure of furan compounds is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Under certain reaction conditions, the hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Antimicrobial Activity

3-(Furan-3-yl)-1H-pyrazole-4-carbaldehyde derivatives demonstrate significant antimicrobial properties. For instance, the synthesis and characterization of chitosan Schiff bases based on heterocyclic moieties, including derivatives of 3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde, showed promising antimicrobial activity against various gram-negative and gram-positive bacteria, as well as fungi (Hamed et al., 2020). Additionally, novel chalcone derivatives synthesized from 3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde have shown potent antioxidant properties and exhibited antimicrobial effects against strains of bacteria and fungi (Prabakaran et al., 2021).

Synthesis of Novel Compounds

The compound has been used in the synthesis of various novel heterocyclic compounds. For example, reactions involving 3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde led to the production of diverse derivatives with potential biological activities, including antimicrobial and antioxidant effects (El-Wahab et al., 2011). Another study explored the use of this compound for the synthesis of new pyrazoline derivatives, which exhibited moderate to good antimicrobial activity (Sultan et al., 2021).

Bioactive Compound Synthesis

3-(Furan-3-yl)-1H-pyrazole-4-carbaldehyde has also been utilized as a key intermediate in the synthesis of bioactive compounds. For instance, it was used in the production of nicotinonitriles, which have shown potential as antioxidants (Gouda et al., 2016). Additionally, its derivatives have been employed in the synthesis of quinazolin-4(3H)-ones through photocatalytic C–C bond cleavage, demonstrating its versatility in green chemistry applications (Yu et al., 2018).

Safety and Hazards

Furan compounds can be harmful if swallowed or inhaled . They are also flammable .

Future Directions

The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored . The main purpose is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Mechanism of Action

properties

IUPAC Name

5-(furan-3-yl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-7-3-9-10-8(7)6-1-2-12-5-6/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKZENKAXFRCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-3-yl)-1h-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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